3-Amino-N-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
3-Amino-N-(N,N-dimethylsulfamoyl)benzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(N,N-dimethylsulfamoyl)benzamide typically involves the reaction of 3-aminobenzamide with N,N-dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(N,N-dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-N-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its antiproliferative properties, it is being investigated as a potential anticancer agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzenesulfonamide: Similar in structure but lacks the amino group.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also exhibit biological activity and are studied for their potential as quorum sensing inhibitors.
N-(3-Amino-4-methylphenyl)benzamide: Another sulfonamide derivative with similar applications in medicinal chemistry.
Uniqueness
3-Amino-N-(N,N-dimethylsulfamoyl)benzamide is unique due to its specific combination of an amino group and a dimethylsulfamoyl group attached to a benzamide core. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C9H13N3O3S |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-amino-N-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-9(13)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3,(H,11,13) |
InChI Key |
CHXBNIIFOCDJPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
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